molecular formula C11H6ClN B1436038 3-Chloro-5-ethynylisoquinoline CAS No. 1822784-14-4

3-Chloro-5-ethynylisoquinoline

Cat. No. B1436038
CAS RN: 1822784-14-4
M. Wt: 187.62 g/mol
InChI Key: BZSYBIAUJJKCNN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline, the core structure of 3-Chloro-5-ethynylisoquinoline, has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported for the construction of this scaffold .


Molecular Structure Analysis

The molecular weight of this compound is 187.62 g/mol. The exact molecular structure would require more specific information or experimental data which is not available in the current search results.


Chemical Reactions Analysis

A new type of β-cyclodextrin-bonded chiral stationary phase (CSP), partially substituted 3-chloro-5-methylphenylcarbamate-(3-(2-O-β-cyclodextrin)-2-hydroxypropoxy)-propylsilyl-appended silica particles (35CMP-CD-HPS), has been successfully synthesized and applied as CSP in HPLC under normal-phase, reversed-phase and polar organic mobile phase conditions .

Scientific Research Applications

Synthesis and Anticancer Activity

Chlorinated isoquinoline derivatives are significant in the synthesis of compounds with potential anticancer activities. For example, the synthesis and characterization of quinazolinone Schiff base derivatives have shown apoptotic activity toward MCF-7 cells through intrinsic and extrinsic apoptosis pathways, indicating the potential for these compounds in cancer treatment Zahedifard et al., 2015.

Antimicrobial Applications

Isoquinoline derivatives have been explored for their antimicrobial properties. For instance, synthesis and antimicrobial evaluation of quinoline-oxadiazole-based azetidinone derivatives against various bacterial strains highlight the potential of chlorinated isoquinolines in developing new antimicrobial agents Dodiya et al., 2012.

Antitubercular Agents

Research into chloroquinoline derivatives has also explored their use as antitubercular agents. A study on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides presented these compounds as potent inhibitors of Mycobacterium tuberculosis, showcasing the therapeutic potential of chlorinated isoquinoline compounds in treating tuberculosis Marvadi et al., 2020.

Antioxidant Properties

Chlorinated isoquinoline compounds are also being studied for their antioxidant properties. For instance, the synthesis of anthraquinone analogues, such as 2-chloro-5-(methylsulfonamide) anthraquinone, and their effects on antioxidant properties indicate the potential of these compounds in oxidative stress-related applications Lakshman et al., 2020.

Chemical Synthesis and Characterization

The development of new synthetic routes for chloroquinolines is a significant area of research, offering insights into the versatile applications of these compounds. Studies on the new synthesis of N-(4-Chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, for example, highlight the importance of chlorinated isoquinolines as key synthetic precursors for various pharmacologically active agents Mao et al., 2014.

Safety and Hazards

The safety data sheet for a similar compound, 3-Chloro-3-Ethylpentane, indicates that it is harmful if swallowed and causes skin and eye irritation . It’s important to note that the safety and hazards of 3-Chloro-5-ethynylisoquinoline may be different and specific information is not available in the search results.

Future Directions

3-Chloro-5-ethynylisoquinoline and its derivatives have potential for diverse applications in various fields of research and industry. Future research could focus on exploring its potential biological activities and applications, as well as developing new synthesis methods .

properties

IUPAC Name

3-chloro-5-ethynylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN/c1-2-8-4-3-5-9-7-13-11(12)6-10(8)9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSYBIAUJJKCNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC2=CN=C(C=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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